molecular formula C18H14O6 B385420 ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 637750-29-9

ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B385420
CAS No.: 637750-29-9
M. Wt: 326.3g/mol
InChI Key: LMNOXBUFIHGLBO-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a chromen-4-one core structure with a hydroxy group at the 7-position and an ethyl benzoate moiety at the 4-position, making it a unique and valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

  • Preparation of 7-hydroxy-4-oxo-4H-chromen-3-yl intermediate

    • The chromen-4-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
    • For example, resorcinol can react with ethyl acetoacetate under acidic conditions to form 7-hydroxy-4-methylcoumarin, which can then be oxidized to 7-hydroxy-4-oxo-4H-chromen-3-yl intermediate.
  • Esterification with 4-hydroxybenzoic acid

    • The 7-hydroxy-4-oxo-4H-chromen-3-yl intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

  • Oxidation

    • The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction

    • The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution

    • The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has a wide range of scientific research applications, including:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and synthetic methodologies.
  • Biology

    • Investigated for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
    • Used in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine

    • Explored for its potential therapeutic applications, including anti-inflammatory, anticoagulant, and antiviral activities.
    • Studied for its role in drug development and design.
  • Industry

    • Utilized in the production of dyes, fragrances, and other industrial chemicals.
    • Employed in the development of new materials with specific properties.

Comparison with Similar Compounds

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can be compared with other similar compounds, such as:

  • 7-hydroxy-4-methylcoumarin

    • Similar structure but lacks the ethyl benzoate moiety.
    • Exhibits different biological activities and applications.
  • 4-hydroxycoumarin

    • Lacks the ethyl benzoate moiety and the hydroxy group at the 7-position.
    • Known for its anticoagulant properties (e.g., warfarin).
  • Ethyl 4-hydroxybenzoate

    • Lacks the chromen-4-one core structure.
    • Commonly used as a preservative in cosmetics and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combined structural features of the chromen-4-one core and the ethyl benzoate moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-2-22-18(21)11-3-6-13(7-4-11)24-16-10-23-15-9-12(19)5-8-14(15)17(16)20/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNOXBUFIHGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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